1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and industrial processes. This compound, in particular, features a quinoline core with a methyl group and an ethanone substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include:
- Temperature: 80-120°C
- Solvent: Ethanol or acetic acid
- Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinoline N-oxides
Reduction: 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanol
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative with different properties.
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone: A similar compound without the methyl group.
Uniqueness
1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the methyl group and the ethanone substituent, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-11-5-3-4-6-12(11)13(8-9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VSGZAZYXPQOPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)C |
Origin of Product |
United States |
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